Myricanol triacetate

Description

Structure

3D Structure

Properties

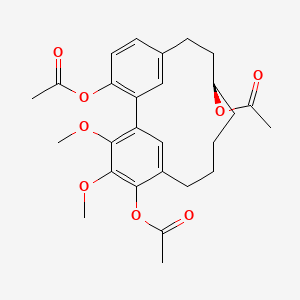

Molecular Formula |

C27H32O8 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

[(9R)-3,15-diacetyloxy-16,17-dimethoxy-9-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaenyl] acetate |

InChI |

InChI=1S/C27H32O8/c1-16(28)33-21-9-7-6-8-20-15-23(26(31-4)27(32-5)25(20)35-18(3)30)22-14-19(10-12-21)11-13-24(22)34-17(2)29/h11,13-15,21H,6-10,12H2,1-5H3/t21-/m1/s1 |

InChI Key |

BNBXVUFQYVWVAG-OAQYLSRUSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CCCCC2=CC(=C(C(=C2OC(=O)C)OC)OC)C3=C(C=CC(=C3)CC1)OC(=O)C |

Canonical SMILES |

CC(=O)OC1CCCCC2=CC(=C(C(=C2OC(=O)C)OC)OC)C3=C(C=CC(=C3)CC1)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Profile of Myricanol Triacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myricanol triacetate is a derivative of the naturally occurring cyclic diarylheptanoid, myricanol. While commercial suppliers indicate that this compound can be isolated from the root bark of Myrica cerifera L. (commonly known as bayberry or wax myrtle), the available scientific literature predominantly details the isolation of its precursor, myricanol.[1][2][3] This suggests that this compound is likely a semi-synthetic compound, obtained through the acetylation of naturally sourced myricanol. This guide provides an in-depth overview of the origin of myricanol, its isolation, a plausible synthetic route to this compound, and the known biological activities and signaling pathways associated with the myricanol scaffold.

Natural Origin of the Myricanol Scaffold

Myricanol is a well-characterized phytochemical found in various species of the Myricaceae family. The primary source for its isolation is the root bark of Myrica cerifera L.[1][4] Myricanol belongs to a class of compounds known as diarylheptanoids, which are characterized by two aromatic rings joined by a seven-carbon chain. The biosynthesis of myricanol in Myrica rubra has been shown to involve the condensation of two molecules of 4-coumaric acid.

Table 1: Natural Sources of Myricanol and Related Compounds

| Compound | Plant Source | Plant Part | Reference |

| Myricanol | Myrica cerifera L. | Root Bark | [1][4] |

| Myricanone | Myrica cerifera L. | Bark | [2][3] |

| Myricanol-9-acetate | Not specified | Not specified | [5] |

| (+)-aR,11S-myricanol | Myrica cerifera | Root Bark | [6] |

Isolation Protocol for Myricanol from Myrica cerifera

The following is a representative protocol for the extraction and isolation of myricanol from the root bark of Myrica cerifera, based on methodologies described in the literature.

2.1. Extraction

-

Plant Material Preparation: Air-dried and powdered root bark of Myrica cerifera is used as the starting material.

-

Solvent Extraction: The powdered bark is subjected to sequential extraction with solvents of increasing polarity. A common method involves an initial extraction with a nonpolar solvent like hexane to remove lipids and waxes, followed by extraction with a more polar solvent such as methanol or ethanol to extract the diarylheptanoids.

-

Concentration: The methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Fractionation and Purification

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents like chloroform and ethyl acetate. The diarylheptanoids typically partition into the organic phases.

-

Column Chromatography: The organic fractions are subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate of increasing polarity.

-

Further Purification: Fractions containing myricanol, as identified by thin-layer chromatography (TLC), are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to yield pure myricanol.

Table 2: Quantitative Data for Myricanol and Related Compounds

| Compound | Assay | Cell Line | IC50 / EC50 | Reference |

| Myricanol | Cytotoxicity | A549 (lung carcinoma) | 4.85 µg/mL | [7] |

| Myricanone | Cytotoxicity | HeLa (cervical cancer) | 29.6 µg/mL | [8] |

| Myricanone | Cytotoxicity | PC3 (prostate cancer) | 18.4 µg/mL | [8] |

| (-)-aS,11R-Myricanol | Tau reduction | HEK P301L tau | 18.56 µM | [9] |

Plausible Synthesis of this compound

This compound can be synthesized from isolated myricanol through a standard acetylation reaction.

3.1. Acetylation Protocol

-

Reaction Setup: Purified myricanol is dissolved in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.

-

Reagent Addition: Acetic anhydride is added to the solution, often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by TLC.

-

Workup and Purification: The reaction is quenched by the addition of water or a saturated solution of sodium bicarbonate. The product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude this compound is then purified by column chromatography on silica gel.

Biological Activities and Signaling Pathways

Myricanol and its related diarylheptanoids exhibit a range of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects.

4.1. Anticancer Activity

Myricanol and myricanone have been shown to induce apoptosis in various cancer cell lines.

-

Myricanol: In non-small cell lung carcinoma, myricanol upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, as well as VEGF, HIF-1α, and survivin.[10]

-

Myricanone: This compound induces apoptosis by downregulating the NF-κB and STAT3 signaling pathways.[2][3] It also promotes the generation of reactive oxygen species (ROS) and activates the caspase cascade, leading to programmed cell death.[11][12]

4.2. Neuroprotective Effects

Myricanol has demonstrated potential in the context of neurodegenerative diseases. It has been found to promote the autophagic clearance of tau protein, which is implicated in Alzheimer's disease and other tauopathies.[9][13]

4.3. Mitochondrial Function

Recent studies have indicated that myricanol can rescue mitochondrial dysfunction associated with sarcopenia by targeting peroxiredoxin 5, suggesting a role in healthy aging.[14]

Visualizations

5.1. Signaling Pathways

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jcimjournal.com [jcimjournal.com]

- 3. Diarylheptanoid-myricanone isolated from ethanolic extract of Myrica cerifera shows anticancer effects on HeLa and PC3 cell lines: signalling pathway and drug-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CheMondis Marketplace [chemondis.com]

- 5. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytochemicals with Added Value from Morella and Myrica Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Stereochemical Analysis, and Derivatization of Myricanol Provide New Probes That Promote Autophagic Tau Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer potential of myricanone, a major bioactive component of Myrica cerifera: novel signaling cascade for accomplishing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, stereochemical analysis, and derivatization of myricanol provide new probes that promote autophagic tau clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Myricanol prevents aging-related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Myricanol vs. Myricanol Triacetate: A Comparative Analysis of Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Myricanol, a cyclic diarylheptanoid isolated from the bark of Myrica species, has garnered significant scientific interest due to its diverse and potent biological activities. These include anticancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects. The therapeutic potential of Myricanol has led to investigations into its derivatives to enhance its efficacy and pharmacokinetic properties. This technical guide provides a comprehensive comparison of the biological activities of Myricanol and its acetylated form, with a specific focus on the potential implications of tri-acetylation. While direct experimental data on Myricanol triacetate is not currently available in published literature, this guide synthesizes existing data on Myricanol and its mono-acetylated derivative, Myricanol-9-acetate, to provide a predictive analysis of the structure-activity relationship and potential biological impact of full acetylation. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to facilitate further research and drug development efforts.

Introduction

Myricanol is a naturally occurring diarylheptanoid that has demonstrated a broad spectrum of pharmacological effects. Its complex structure, featuring a strained macrocyclic ring, contributes to its unique biological profile. The presence of multiple hydroxyl groups on the Myricanol scaffold presents opportunities for chemical modification, such as acetylation, to modulate its physicochemical properties and potentially enhance its biological activity. Acetylation is a common strategy in medicinal chemistry to improve membrane permeability, bioavailability, and metabolic stability of a parent compound. This guide aims to consolidate the current knowledge on the biological activities of Myricanol and provide a comparative analysis with its acetylated derivatives, offering insights for researchers in the field.

Comparative Biological Activity: Myricanol vs. Acetylated Myricanol

While data on this compound is absent from the current scientific literature, a study on Myricanol-9-acetate , a mono-acetylated derivative, provides valuable insights into the potential effects of acetylation on the bioactivity of Myricanol.

Anticancer Activity

Myricanol has been shown to exhibit significant cytotoxic and apoptotic effects in various cancer cell lines.[1][2][3] A direct comparison with Myricanol-9-acetate in human breast cancer cells (MCF-7) revealed that the acetylated form possesses enhanced cytotoxic potential.[4]

Table 1: Comparative Cytotoxicity of Myricanol and Myricanol-9-acetate

| Compound | Cell Line | IC50 Value | Reference |

| Myricanol | MCF-7 | 42 µM | [4] |

| Myricanol-9-acetate | MCF-7 | 20 µM | [4] |

| Myricanol | HL-60 | 5.3 µM | [1] |

| Myricanol | A549 | 4.85 µg/mL | [3][5] |

| Myricanol | HepG2 | 28 µg/mL | [2] |

The lower IC50 value for Myricanol-9-acetate suggests that acetylation at the C-9 position can more than double the cytotoxic efficacy of the parent compound in this specific cell line.[4] This enhancement may be attributed to increased cellular uptake due to improved lipophilicity. Based on this finding, it is plausible that This compound , with all three hydroxyl groups acetylated, could exhibit even greater potency. However, this remains a hypothesis pending experimental verification.

Signaling Pathways Modulated by Myricanol

Myricanol exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for predicting the potential impact of its derivatives.

Apoptosis Pathway

Myricanol is a potent inducer of apoptosis in cancer cells. It has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] This is achieved through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases-3, -8, and -9, while downregulating the anti-apoptotic protein Bcl-2.[1][2][3]

Caption: Myricanol-induced apoptosis signaling pathway.

SIRT1 and AMPK Activation

Myricanol has been identified as a direct activator of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses.[6][7] By activating SIRT1, Myricanol can influence downstream targets to improve mitochondrial function and reduce protein degradation.[6][7] Furthermore, Myricanol activates AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.[8][9] This activation contributes to its beneficial effects on lipid metabolism and insulin sensitivity.[8][9]

Caption: Myricanol's activation of SIRT1 and AMPK pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from the methodology used to determine the IC50 values of Myricanol and its derivatives.[4]

Workflow:

Caption: Workflow for MTT cell viability assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of Myricanol or its acetylated derivatives for 48 hours.

-

MTT Addition: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is based on the methods used to investigate the apoptotic mechanism of Myricanol.[1][2]

Methodology:

-

Cell Lysis: After treatment with Myricanol, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3, -8, -9, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Myricanol is a promising natural product with a wide range of biological activities. The available evidence on Myricanol-9-acetate suggests that acetylation can be a viable strategy to enhance its therapeutic potential, particularly its anticancer effects. The predicted enhanced activity of this compound, based on the mono-acetylated derivative, warrants further investigation. Future research should focus on the synthesis and biological evaluation of this compound to validate this hypothesis. In-depth studies on its pharmacokinetics, bioavailability, and in vivo efficacy are essential to translate the promising in vitro findings into potential clinical applications. Furthermore, a comprehensive structure-activity relationship (SAR) study of a series of acetylated Myricanol derivatives would provide a more complete understanding of how the degree and position of acetylation influence its diverse biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Unintended Formation of a 26-Membered Cycle in the Course of a Novel Approach to Myricanol, a Strained [7,0]-Metacyclophane [iris.unibas.it]

- 4. iris.unibas.it [iris.unibas.it]

- 5. researchgate.net [researchgate.net]

- 6. Convergent total synthesis of (±) myricanol, a cyclic natural diarylheptanoid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The Diarylheptanoid (+)-aR,11S-Myricanol and Two Flavones from Bayberry (Myrica cerifera) Destabilize the Microtubule Associated Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

In Vitro Cytotoxicity of Myricanol and its Acetate Derivatives on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricanol, a cyclic diarylheptanoid primarily isolated from the bark of Myrica species, and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines in vitro. This technical guide provides a comprehensive overview of the existing research on the anticancer properties of Myricanol and its acetate derivatives, with a focus on Myricanol-9-acetate. The document details the cytotoxic activity, underlying molecular mechanisms, and experimental methodologies employed in these investigations. Quantitative data from multiple studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the therapeutic potential of these compounds. While specific data for Myricanol triacetate is not extensively available in public literature, the findings for Myricanol and Myricanol-9-acetate offer valuable insights into the potential of this class of compounds in oncology research.

Introduction

The exploration of natural products for novel anticancer agents continues to be a promising avenue in drug discovery. Myricanol, derived from plants such as Myrica rubra, has been identified as a compound with a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Recent studies have focused on elucidating the cytotoxic mechanisms of Myricanol and its acylated forms, which may exhibit enhanced bioactivity. This guide synthesizes the current knowledge on the in vitro anticancer effects of Myricanol and its acetate derivatives, providing a technical resource for researchers in the field.

Quantitative Cytotoxicity Data

The cytotoxic activity of Myricanol and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The available data are summarized in the tables below.

Table 1: IC50 Values of Myricanol against Various Cancer Cell Lines

| Cancer Cell Line | IC50 Value | Reference |

| Human Lung Adenocarcinoma (A549) | 4.85 µg/ml | [1] |

| Human Breast Adenocarcinoma (MCF-7) | 42 µM | [2] |

Table 2: IC50 Values of Myricanol-9-acetate against Various Cancer Cell Lines

| Cancer Cell Line | IC50 Value | Reference |

| Human Breast Adenocarcinoma (MCF-7) | 20 µM | [2] |

| Pancreatic Cancer (MiaPaCa-2) | Active | [2] |

| Colon Cancer (HCT 116) | Active | [2] |

Note: "Active" indicates that the compound exhibited anticancer activity, but a specific IC50 value was not provided in the cited source.

Molecular Mechanisms of Action

The cytotoxic effects of Myricanol and its derivatives are primarily attributed to the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways.

Induction of Apoptosis

Myricanol and Myricanol-9-acetate have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the following key events:

-

Generation of Reactive Oxygen Species (ROS): Myricanol-9-acetate treatment leads to an increase in intracellular ROS levels, which acts as a trigger for apoptosis.[2][3]

-

Disruption of Mitochondrial Membrane Potential (Δψm): The accumulation of ROS leads to a dose-dependent loss of the mitochondrial membrane potential.[2][3]

-

Modulation of Bcl-2 Family Proteins: Myricanol upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[1][4][5]

-

Activation of Caspases: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (effector caspase).[1][4][5] The activation of this caspase cascade is a hallmark of apoptosis.[2][3]

Figure 1: Signaling pathway of Myricanol-induced apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, Myricanol derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.

-

G0/G1 Phase Arrest: Myricanol-9-acetate has been observed to cause cell cycle arrest at the G0/G1 phase in MCF-7 cells.[2][3]

-

G2/M Phase Arrest: Myricetin, a related flavonoid, has been shown to arrest the cell cycle at the G2/M phase in hepatocellular carcinoma cells.[6] Myricanol has been reported to upregulate p21, a key regulator of cell cycle progression, which can contribute to cell cycle arrest.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro cytotoxicity of Myricanol and its derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).[8] Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add 100 µl of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[10]

Figure 2: Workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression levels of apoptosis-related proteins.[11]

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.[12]

-

SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[5]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control like β-actin) overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[12]

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.[12]

Conclusion

The available in vitro evidence strongly suggests that Myricanol and its acetate derivatives, particularly Myricanol-9-acetate, are potent cytotoxic agents against a range of cancer cell lines. Their mechanism of action involves the induction of apoptosis through the mitochondrial pathway, characterized by ROS generation, modulation of Bcl-2 family proteins, and caspase activation, as well as the induction of cell cycle arrest. While further research is needed to specifically characterize the activity of this compound, the data presented in this guide provide a solid foundation for future investigations into this promising class of natural compounds for cancer therapy. The detailed experimental protocols and visualized pathways offered herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of Myricanol derivatives.

References

- 1. Growth-inhibiting and apoptosis-inducing activities of Myricanol from the bark of Myrica rubra in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Myricanol Induces Apoptotic Cell Death and Anti-Tumor Activity in Non-Small Cell Lung Carcinoma in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Myricetin Induces Autophagy and Cell Cycle Arrest of HCC by Inhibiting MARCH1-Regulated Stat3 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay [protocols.io]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Apoptosis western blot guide | Abcam [abcam.com]

- 12. pubcompare.ai [pubcompare.ai]

Myricanol Triacetate in DMSO: A Technical Guide to Solubility and Stability for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility and stability of myricanol triacetate in dimethyl sulfoxide (DMSO), a critical solvent in drug discovery and development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical industry. It offers detailed experimental protocols for assessing solubility and stability, presents data in a structured format, and visualizes relevant biological pathways and experimental workflows. While specific quantitative solubility and stability data for this compound in DMSO is not extensively published, this guide provides the necessary methodologies to generate this crucial data in a laboratory setting.

Introduction to this compound and DMSO

This compound is a derivative of myricanol, a naturally occurring diarylheptanoid isolated from the root bark of plants such as Myrica cerifera L..[2][3][4] Myricanol and its derivatives have garnered significant interest in the scientific community for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[5] In preclinical research, these compounds are often investigated for their influence on various signaling pathways, such as those involved in apoptosis and cell survival.

Dimethyl sulfoxide (DMSO) is a versatile and highly polar aprotic solvent widely employed in drug discovery.[1][6] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable vehicle for the preparation of high-concentration stock solutions for in vitro and in vivo studies.[1] However, understanding the solubility and stability of a compound in DMSO is paramount to ensure the accuracy and reproducibility of experimental results.[1]

Solubility of this compound in DMSO

Quantitative Solubility Data

The following table serves as a template for researchers to populate with experimentally determined solubility data for this compound in DMSO.

Table 1: Quantitative Solubility of this compound in DMSO

| Parameter | Method | Solvent | Temperature (°C) | Solubility | Observations |

| Kinetic Solubility | Turbidimetry | Anhydrous DMSO | 25 | Data to be determined | e.g., No precipitation observed up to 10 mM |

| Thermodynamic Solubility | Shake-Flask / HPLC | Anhydrous DMSO | 25 | Data to be determined | e.g., Saturated solution at X mg/mL |

Experimental Protocols for Solubility Determination

This high-throughput method provides a rapid assessment of a compound's solubility upon dilution from a DMSO stock into an aqueous buffer, mimicking conditions in many biological assays.[1]

Materials:

-

This compound

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (UV-transparent)

-

Microplate reader capable of measuring absorbance at 620 nm

-

Multichannel pipette or automated liquid handler

Procedure:

-

Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

-

In a 96-well plate, add 198 µL of PBS to each well.

-

Add 2 µL of the 10 mM this compound stock solution to the wells containing PBS to achieve a final concentration of 100 µM in 1% DMSO.

-

Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.[1]

Data Analysis: Compare the absorbance of the wells containing this compound to a blank well (PBS with 1% DMSO). A significant increase in absorbance indicates precipitation and suggests poor kinetic solubility under these conditions.[1]

This method determines the equilibrium solubility of a compound in a specific solvent and is considered the gold standard for solubility measurement.[6][7]

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Microcentrifuge tubes

-

Shaker or rotator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Calibrated analytical standard of this compound

Procedure:

-

Add an excess amount of solid this compound to a microcentrifuge tube.

-

Add a defined volume of anhydrous DMSO (e.g., 1 mL).

-

Incubate the tube on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the excess solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

-

Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by HPLC-UV or LC-MS.[1]

Data Analysis: Quantify the concentration of this compound in the diluted sample by comparing its peak area to a calibration curve generated from the analytical standard. The original solubility in DMSO is then calculated by applying the dilution factor.[1]

Stability of this compound in DMSO

The stability of compounds in DMSO stock solutions is crucial for the reliability of screening data, especially in long-term studies.[8][9][10] Degradation can lead to a decrease in the effective concentration of the active compound and the formation of potentially interfering byproducts.

Stability Data

The following table is a template for recording the stability of this compound in DMSO under various storage conditions.

Table 2: Stability of this compound in DMSO Stock Solution (10 mM)

| Storage Condition | Time Point | Purity (%) by HPLC | Degradants Observed (m/z) | Appearance |

| -20°C (Protected from Light) | T = 0 | Data to be determined | None | Clear, colorless solution |

| 1 Month | Data to be determined | |||

| 3 Months | Data to be determined | |||

| 6 Months | Data to be determined | |||

| 4°C (Protected from Light) | T = 0 | Data to be determined | None | Clear, colorless solution |

| 1 Month | Data to be determined | |||

| 3 Months | Data to be determined | |||

| 6 Months | Data to be determined | |||

| Room Temperature (Protected from Light) | T = 0 | Data to be determined | None | Clear, colorless solution |

| 1 Week | Data to be determined | |||

| 1 Month | Data to be determined | |||

| 3 Months | Data to be determined |

Experimental Protocol for Stability Assessment

This protocol outlines a long-term stability study to evaluate the degradation of this compound in a DMSO stock solution.

Materials:

-

This compound

-

Anhydrous DMSO

-

Amber glass vials

-

LC-MS system

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

-

Dispense aliquots of the stock solution into amber glass vials, minimizing headspace, and cap them tightly.

-

Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution by LC-MS to determine the initial purity and identify any initial impurities.

-

Store the remaining vials under the desired conditions (e.g., -20°C, 4°C, and room temperature), protected from light.

-

Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Analyze the sample by LC-MS to determine the purity of this compound.

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample. Identify and, if possible, quantify any major degradation products. A compound is generally considered stable if the purity remains above 95%.

Visualization of Pathways and Workflows

Signaling Pathways Modulated by Myricanol

Myricanol has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate these pathways.

Caption: Myricanol-induced apoptosis pathway.

Caption: PI3K/Akt/GSK3β signaling pathway influenced by myricanol.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the solubility and stability of a test compound like this compound in DMSO.

Caption: Workflow for solubility and stability testing.

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound in DMSO. By following the detailed experimental protocols and utilizing the provided data templates and visualizations, researchers, scientists, and drug development professionals can generate reliable and accurate data to support their research and development activities. The methodologies outlined herein are essential for ensuring the integrity of preclinical data and making informed decisions in the drug discovery pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CheMondis Marketplace [chemondis.com]

- 4. This compound (三乙酸杨梅醇酯) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

Early-Stage Research on the Neuroprotective Potential of Myricanol and its Derivatives: A Technical Whitepaper

Disclaimer: Initial searches for "Myricanol triacetate" did not yield specific research on a triacetate form of myricanol. The available scientific literature focuses on the neuroprotective effects of myricanol and other derivatives, such as myricanol-9-acetate, which has been studied in the context of cancer. This whitepaper will synthesize the early-stage research on myricanol's neuroprotective effects, a topic of growing interest in the field of neurodegenerative disease research.

Introduction

Myricanol, a cyclic diarylheptanoid found in the root bark of Myrica species, has emerged as a promising natural compound with potential therapeutic applications.[1][2] Early-stage research indicates that myricanol exhibits neuroprotective properties, primarily through mechanisms related to the mitigation of oxidative stress and the clearance of pathogenic proteins associated with neurodegenerative diseases.[1][3] This technical guide provides an in-depth overview of the foundational preclinical research on myricanol's neuroprotective effects, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies assessing the neuroprotective effects of myricanol.

Table 1: Effect of Myricanol on Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in N2a Cells

| Parameter | H₂O₂ (100 µM) | Myricanol Pretreatment + H₂O₂ | Myricetrin Pretreatment + H₂O₂ | Reference |

| Intracellular Ca²⁺ Concentration ([Ca²⁺]i) | 3045.51 ± 572.69 | 777.81 ± 23.49 | 1178.92 ± 106.93 | [3] |

Note: Data presented as mean ± standard deviation. Lower values indicate a protective effect against H₂O₂-induced calcium influx.

Table 2: Effect of (-)-aS,11R-Myricanol on Tau Protein Clearance in iHEK Cells

| Treatment Time | Tau Protein Levels (Normalized to Vehicle) | Reference |

| 6 hours | Significantly reduced | [4] |

| 24 hours | Significantly reduced | [4] |

Note: iHEK cells are HEK293 cells with tetracycline-inducible expression of wild-type 4R0N Tau. A significant reduction in tau levels indicates enhanced clearance of the protein.

Experimental Protocols

In Vitro Model of Oxidative Stress

Objective: To evaluate the protective effects of myricanol against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a neuronal cell line.[3]

-

Cell Line: N2a mouse neuroblastoma cells.[3]

-

Induction of Oxidative Stress: Cells were exposed to 100 µM H₂O₂ for 8 hours to induce oxidative damage.[3]

-

Treatment: Cells were pretreated with myricanol at various concentrations before the addition of H₂O₂. A parallel experiment was conducted with myricetrin, another compound from Myrica rubra.[3]

-

Assays:

-

Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

-

Intracellular Reactive Oxygen Species (ROS) Levels: Measured to quantify the extent of oxidative stress.[3]

-

Intracellular Calcium Ion ([Ca²⁺]i) Influx: Determined to assess the disruption of calcium homeostasis.[3]

-

-

Morphological Analysis: Cellular morphology was observed using an inverted microscope to visualize H₂O₂-induced cell damage and the protective effects of myricanol.[3]

Tau Protein Clearance Assay

Objective: To determine the effect of a specific stereoisomer of myricanol on the clearance of the microtubule-associated protein tau.[4]

-

Cell Line: iHEK cells, which are HEK293 cells engineered to express wild-type 4R0N Tau upon tetracycline induction.[4]

-

Induction of Tau Expression: Tau expression was induced for 24 hours with tetracycline (1 mg/mL).[4]

-

Treatment: After 24 hours, tetracycline was removed to halt further tau expression. The cells were then treated with 18 µM of (-)-aS,11R-myricanol for various time points (e.g., 6 and 24 hours).[4]

-

Analysis:

-

Western Blotting: Cell lysates were collected at different time points, and the levels of tau protein were quantified by Western blot analysis. This allowed for the assessment of the rate of tau clearance in the presence of myricanol compared to a vehicle control.[4]

-

Visualized Signaling Pathways and Workflows

Proposed Mechanism of Myricanol's Neuroprotection Against Oxidative Stress

Caption: Myricanol's protective mechanism against H₂O₂-induced neurotoxicity.

Experimental Workflow for Tau Clearance Assay

Caption: Workflow for assessing myricanol's effect on tau protein clearance.

Discussion and Future Directions

The preliminary research on myricanol suggests a dual-pronged neuroprotective potential. Firstly, its ability to counteract oxidative stress by reducing ROS generation and intracellular calcium overload points to its utility in conditions where oxidative damage is a key pathological feature.[3] Secondly, the discovery that a specific stereoisomer of myricanol can enhance the clearance of tau protein is highly significant for the field of "tauopathies," including Alzheimer's disease.[1][4][5] The accumulation of hyperphosphorylated tau into neurofibrillary tangles is a hallmark of these diseases, and strategies to promote its clearance are actively being pursued as therapeutic avenues.[1]

While these early findings are promising, further research is imperative. Future studies should focus on:

-

Elucidating the precise molecular targets of myricanol involved in its neuroprotective effects.

-

Expanding in vivo studies in animal models of neurodegenerative diseases to assess efficacy, pharmacokinetics, and safety.

-

Investigating the structure-activity relationship of various myricanol derivatives to optimize potency and drug-like properties. This could include a systematic evaluation of acetylated forms, such as myricanol-9-acetate, for neuroprotective activity.[6]

-

Exploring other potential mechanisms of action , such as the modulation of signaling pathways like AMPK, which myricanol has been shown to activate in other contexts.

References

- 1. research.usf.edu [research.usf.edu]

- 2. Technology - Myricanol Derivatives and Uses Thereof for the Treatment of Neurodegenerative Diseases [usf.technologypublisher.com]

- 3. Study on Chemical Profile and Neuroprotective Activity of Myrica rubra Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Stereochemical Analysis, and Derivatization of Myricanol Provide New Probes That Promote Autophagic Tau Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Myricanol and its Derivatives: A Technical Guide

Introduction

This technical guide explores the anti-inflammatory properties and related biological activities of Myricanol, a naturally occurring diarylheptanoid. It is important to note that a comprehensive search of the scientific literature yielded no specific information on the anti-inflammatory properties of Myricanol triacetate . Therefore, this document focuses on the available data for the parent compound, Myricanol, and its mono-acetylated derivatives, providing a foundational understanding for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a valuable resource for those interested in the potential therapeutic applications of Myricanol and to inform future research into its acetylated forms.

Anti-inflammatory and Related Biological Activities of Myricanol

Myricanol has been shown to exert anti-inflammatory effects through various mechanisms.[1] It is known to be an activator of Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular regulation, including inflammation and metabolism.[1] By activating SIRT1, Myricanol can influence downstream pathways that modulate inflammatory responses.[1] Additionally, Myricanol has been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1]

Quantitative Data on the Biological Effects of Myricanol

The following tables summarize the quantitative data from various in vitro and in vivo studies on Myricanol.

Table 1: In Vitro Effects of Myricanol on C2C12 Myotubes

| Parameter | Treatment | Concentration | Result | Reference |

| Cell Proliferation (A549 cells) | Myricanol | IC₅₀ = 4.85 µg/mL | Inhibition of cell proliferation | [1] |

| Apoptosis Rate (A549 cells) | Myricanol | Not specified | Increased from 4.13% to 34.3% | [1] |

| Vascular Smooth Muscle Cell Proliferation and Migration | Myricanol | 3-30 µM | Inhibition of PDGF-BB induced proliferation and migration | [1] |

Table 2: In Vivo Effects of Myricanol in a Dexamethasone-Induced Muscle Atrophy Mouse Model

| Parameter | Treatment Group | Dosage | Result | Reference |

| Muscle Atrophy and Weakness | Myricanol | 5-50 mg/kg (i.p.) | Prevention of dexamethasone-induced muscle atrophy and weakness | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning Myricanol's biological activities.

Cell Culture and Treatment

-

Cell Lines: Human lung adenocarcinoma A549 cells and mouse C2C12 myoblasts were used in the cited studies.

-

Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM for C2C12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Myricanol Treatment: Myricanol was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for the specified durations.

Cell Proliferation Assay

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was likely used to assess cell viability and proliferation.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with different concentrations of Myricanol for a specified period (e.g., 48 hours to 10 days).

-

After treatment, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals.

-

The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Apoptosis Assay

-

Method: Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method to quantify apoptosis.

-

Procedure:

-

Cells were treated with Myricanol for the desired time.

-

Both floating and adherent cells were collected and washed with cold PBS.

-

The cells were resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI were added to the cell suspension and incubated in the dark.

-

The samples were analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.

-

Western Blot Analysis

-

Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Procedure:

-

Cells were lysed to extract total proteins.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane was incubated with primary antibodies against the target proteins (e.g., Caspase-3, Caspase-9, Bax, Bcl-2, p21) overnight at 4°C.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Animal Studies

-

Animal Model: Dexamethasone-induced muscle atrophy in mice is a common model to study muscle wasting.

-

Procedure:

-

Mice were administered dexamethasone to induce muscle atrophy.

-

A treatment group received daily intraperitoneal (i.p.) injections of Myricanol at specified doses (e.g., 5-50 mg/kg).

-

A control group received the vehicle.

-

After the treatment period (e.g., 10 days), various parameters were assessed, including muscle mass, grip strength, and the expression of relevant proteins in muscle tissue.

-

Signaling Pathways Modulated by Myricanol

Myricanol's biological effects are mediated through its interaction with several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

Myricanol's Effect on Apoptosis Signaling

Caption: Myricanol induces apoptosis by downregulating Bcl-2 and upregulating Bax, leading to the activation of Caspase-9 and Caspase-3.

Myricanol's Inhibition of the NF-κB Pathway

Caption: Myricanol inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the inflammatory response.

Acetylated Derivatives of Myricanol

While no data exists for this compound, studies have investigated mono-acetylated derivatives.

-

Myricanol-9-acetate: This derivative has been shown to induce apoptosis in MCF-7 cancer cells through the generation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.[2]

-

11-O-acetylmyricanol: This compound has been isolated from Myrica rubra bark, but its specific biological activities, particularly in relation to inflammation, have not been extensively characterized.[3]

The acetylation of phenolic compounds can alter their biological activity. For instance, acetylated derivatives of resveratrol have shown similar or even higher antithrombotic activity compared to the parent compound.[4] This suggests that acetylation of Myricanol could potentially modulate its anti-inflammatory properties, highlighting an area for future investigation.

Conclusion and Future Directions

Myricanol demonstrates a range of biological activities, including anti-inflammatory effects mediated through the SIRT1 and NF-κB pathways. The available quantitative data and experimental protocols provide a solid foundation for further research.

Crucially, there is a significant knowledge gap regarding the biological properties of This compound . Given that acetylation can modify the bioactivity of phenolic compounds, the synthesis and investigation of this compound's anti-inflammatory potential present a promising avenue for future research. Such studies could involve in vitro assays to assess its impact on inflammatory cytokine production and signaling pathways, followed by in vivo studies in relevant inflammatory disease models. The findings from such research would be of great interest to the scientific and drug development communities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Myricanol-9-acetate, a Novel Naturally Occurring Derivative of Myricanol, Induces ROS-dependent Mitochondrial-mediated Apoptosis in MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological activity of acetylated phenolic compounds [pubmed.ncbi.nlm.nih.gov]

Myricanol Triacetate: A Technical Guide to its Potential as a SIRT1 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular metabolism, stress resistance, and mitochondrial homeostasis. Its activation is a promising therapeutic strategy for a range of age-related and metabolic diseases. This technical guide provides an in-depth overview of Myricanol, and by extension its acetylated form, Myricanol triacetate, as a potential direct activator of SIRT1. We consolidate the current quantitative data, provide detailed experimental protocols for its study, and illustrate the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of Myricanol and its derivatives as SIRT1 activators.

Introduction

Myricanol, a diarylheptanoid found in the bark of Myrica rubra, has been identified as a potent activator of SIRT1. Research has demonstrated its ability to rescue dexamethasone-induced muscle dysfunction through a SIRT1-dependent mechanism. By directly binding to and activating SIRT1, Myricanol initiates a cascade of downstream effects that enhance mitochondrial biogenesis, reduce protein degradation, and promote autophagy. This guide focuses on the experimental evidence supporting the role of Myricanol as a SIRT1 activator and provides the necessary technical details to facilitate further research in this area.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Myricanol's effect on SIRT1 activation and its downstream physiological consequences.

Table 1: In Vitro Effects of Myricanol on Dexamethasone-Treated C2C12 Myotubes [1][2]

| Parameter | Dexamethasone (DEX) | DEX + Myricanol (10 μM) | Unit | P-value |

| Myosin Heavy Chain Expression | 0.33 ± 0.14 | 0.89 ± 0.21 | Relative Expression | P < 0.05 |

| Atrogin-1 Expression | 2.31 ± 0.67 | 1.53 ± 0.25 | Relative Expression | P < 0.05 |

| MuRF1 Expression | 1.55 ± 0.08 | 0.99 ± 0.12 | Relative Expression | P < 0.01 |

| ATP Production | 3.83 ± 0.46 | 5.84 ± 0.79 | nM/mg protein | P < 0.01 |

| Mitochondrial Content | 68.12 ± 10.07 | 116.38 ± 5.12 | % of Control | P < 0.05 |

| Mitochondrial Oxygen Consumption | 166.59 ± 22.89 | 223.77 ± 22.59 | pmol/min | *P < 0.01 |

Table 2: In Vivo Effects of Myricanol on Dexamethasone-Treated Mice [1][2]

| Parameter | Dexamethasone (DEX) | DEX + Myricanol (5 mg/kg) | Unit | P-value |

| Quadriceps Muscle Mass | 1.18 ± 0.06 | 1.36 ± 0.02 | % of Body Weight | N/A |

| Gastrocnemius Muscle Mass | 0.78 ± 0.05 | 0.87 ± 0.08 | % of Body Weight | N/A |

| Grip Strength | 70.90 ± 4.59 | 120.58 ± 7.93 | g | P < 0.01 |

| Swimming Exhaustive Time | 48.80 ± 11.43 | 83.75 ± 15.19 | s | P < 0.01 |

Table 3: Molecular Docking of Myricanol with SIRT1 [1][2]

| Compound | Binding Energy (kcal/mol) |

| Myricanol | -5.87 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of Myricanol-mediated SIRT1 activation and a general workflow for its experimental validation.

Caption: Myricanol-SIRT1 Signaling Pathway.

Caption: Experimental Workflow for Myricanol Research.

Detailed Experimental Protocols

The following protocols are based on methodologies cited in the primary literature and supplemented with standard laboratory procedures.

Cell Culture and Differentiation of C2C12 Myotubes

-

Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified atmosphere of 5% CO2 at 37°C.

-

Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin. The differentiation medium is changed every 48 hours for 5-7 days until multinucleated myotubes are formed.

Western Blot Analysis

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The lysates are centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against SIRT1, p-AMPKα, AMPKα, p-Akt, Akt, p-FoxO3a, FoxO3a, Atrogin-1, MuRF1, and GAPDH overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Content Analysis (MitoTracker Staining)

-

Cell Preparation: C2C12 myotubes are cultured on glass coverslips.

-

Staining: The cells are incubated with 100 nM MitoTracker Green FM dye in serum-free DMEM for 30 minutes at 37°C.

-

Washing and Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

-

Imaging: The coverslips are mounted on glass slides, and the fluorescence is visualized using a fluorescence microscope. The fluorescence intensity is quantified to determine the mitochondrial content.

Mitochondrial Oxygen Consumption Assay (Extracellular Flux Analysis)

-

Cell Seeding: C2C12 myotubes are seeded in a Seahorse XF cell culture microplate.

-

Assay Preparation: The sensor cartridge is hydrated in Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator. The cell culture medium is replaced with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated at 37°C in a non-CO2 incubator for 1 hour.

-

Measurement: The oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer. Baseline OCR is measured, followed by sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

SIRT1 Activity Assay (Fluorometric)

-

Principle: This assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT1. The deacetylated peptide is then cleaved by a developer, releasing a fluorescent group that can be quantified.

-

Procedure:

-

Prepare cell or nuclear extracts.

-

In a 96-well plate, add the SIRT1 substrate, NAD+, and the sample containing SIRT1.

-

Initiate the reaction and incubate at 37°C for 30-60 minutes.

-

Add the developer solution and incubate for an additional 15-30 minutes.

-

Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

The SIRT1 activity is proportional to the fluorescence intensity.

-

Molecular Docking

-

Software: Molecular docking studies can be performed using software such as AutoDock Vina.

-

Protein and Ligand Preparation: The 3D structure of human SIRT1 is obtained from the Protein Data Bank (PDB). The structure of Myricanol is prepared using a chemical drawing tool and optimized for its 3D conformation.

-

Docking Simulation: The docking simulation is performed by defining a grid box around the active site of SIRT1. The software then calculates the binding affinity and predicts the binding mode of Myricanol within the SIRT1 active site.

Conclusion

The available evidence strongly suggests that Myricanol is a direct activator of SIRT1, with beneficial effects on muscle health in the context of glucocorticoid-induced atrophy. The quantitative data and signaling pathways outlined in this guide provide a solid foundation for further investigation. The detailed experimental protocols offer a practical resource for researchers aiming to validate and expand upon these findings. Future studies should focus on the therapeutic potential of Myricanol and its derivatives, such as this compound, in a broader range of age-related and metabolic disorders where SIRT1 activation is a desired therapeutic outcome.

References

An In-depth Technical Guide to Investigating the Antioxidant Capacity of Myricanol Triacetate

Introduction to Myricanol and its Acetylated Derivative

Myricanol is a diarylheptanoid naturally found in plants such as Chinese bayberry (Myrica rubra). It has been the subject of research for its potential therapeutic properties, including its role as an activator of AMP-activated protein kinase (AMPK) and its effects on lipid metabolism.[1][2] Acetylated derivatives of natural compounds, such as Myricanol triacetate, are often synthesized to improve bioavailability, stability, or other pharmacokinetic properties. The addition of acetyl groups can modulate the antioxidant capacity of the parent molecule. Therefore, a thorough investigation into the antioxidant properties of this compound is a critical step in its development as a potential therapeutic agent.

Proposed Experimental Workflow for Characterizing Antioxidant Capacity

The following workflow outlines the key steps to comprehensively assess the antioxidant potential of a novel compound like this compound.

Quantitative Data on Related Compounds

While specific data for this compound is unavailable, the following table summarizes the antioxidant activities of related compounds, which can serve as a benchmark for future studies.

| Compound/Extract | Assay | Result | Reference |

| Myricanol-5-O-β-D-glucopyranoside | Total Antioxidant Capacity (Cyclic Voltammetry) | 43.03% | [3] |

| Fenugreek Ethyl Acetate Crude Extract | DPPH | 35.338 ± 0.908 mg TE/g | [4] |

| Fenugreek Ethyl Acetate Crude Extract | FRAP | 77.352 ± 0.627 mg TE/g | [4] |

| Quercetin | Cellular Antioxidant Activity (CAA) | Highest among tested flavonoids | [5] |

| Kaempferol | Cellular Antioxidant Activity (CAA) | Second highest among tested flavonoids | [5] |

| Epigallocatechin gallate (EGCG) | Cellular Antioxidant Activity (CAA) | Third highest among tested flavonoids | [5] |

TE: Trolox Equivalents

Detailed Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[6]

Protocol:

-

Prepare a stock solution of DPPH (e.g., 10⁻³ M) in a suitable solvent like methanol or ethanol.

-

Create a working solution of DPPH by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.

-

Prepare various concentrations of this compound.

-

In a 96-well plate or cuvettes, mix a small volume of the test compound solution with the DPPH working solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A control containing only the solvent and DPPH solution should be included.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color.[7]

Protocol:

-

Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound.

-

Add a small volume of the test compound solution to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A standard curve using Trolox (a water-soluble vitamin E analog) is typically generated to express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment, accounting for uptake and metabolism.[5][8]

Protocol:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with the test compound (this compound) at various concentrations along with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe.

-

Incubate for a period (e.g., 1 hour) to allow for cellular uptake and de-esterification of DCFH-DA to DCFH.

-

Wash the cells to remove the extracellular compound and probe.

-

Induce oxidative stress by adding a peroxyl radical generator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Immediately measure the fluorescence intensity at regular intervals using a microplate reader. The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) is monitored.

-

The antioxidant capacity is determined by the ability of the compound to suppress the AAPH-induced fluorescence compared to control cells.

Potential Signaling Pathways

Based on studies of Myricanol and related flavonoids, this compound may exert its antioxidant effects through the modulation of key signaling pathways.

Flavonoids from Myrica rubra have been shown to protect cardiomyocytes from hypoxia/reoxygenation injury by activating the PI3K/Akt/GSK3β pathway, which plays a crucial role in cell survival and attenuating oxidative stress.[9]

Myricanol has been identified as an activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a master regulator of cellular energy homeostasis and can indirectly influence oxidative stress by promoting mitochondrial biogenesis and function.

References

- 1. Myricanol mitigates lipid accumulation in 3T3-L1 adipocytes and high fat diet-fed zebrafish via activating AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myricanol modulates skeletal muscle-adipose tissue crosstalk to alleviate high-fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation, characterization, quantification and antioxidant activity of compounds from Myrica esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant properties and quantitative UPLC-MS analysis of phenolic compounds from extracts of fenugreek (Trigonella foenum-graecum) seeds and bitter melon (Momordica charantia) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effects of Myrica rubra flavonoids against hypoxia/reoxygenation-induced cardiomyocyte injury via the regulation of the PI3K/Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Purification of Myricanol Triacetate for Preclinical Research

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricanol, a cyclic diarylheptanoid found in the bark of Myrica species, has garnered significant interest for its potential therapeutic applications, including neuroprotective and anti-cancer effects. To facilitate further preclinical investigation and structure-activity relationship (SAR) studies, derivatization of myricanol is a key strategy. This document provides a detailed protocol for the synthesis and purification of myricanol triacetate, a less polar derivative of myricanol. Acetylation of the three phenolic hydroxyl groups is anticipated to enhance cell permeability and potentially modulate the biological activity of the parent compound. The following protocols are designed to provide a reproducible method for generating high-purity this compound for research purposes.

Introduction

Myricanol has been shown to exert its biological effects through various mechanisms, including the activation of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress resistance.[1][2] By activating SIRT1, myricanol can influence downstream pathways involved in mitochondrial biogenesis, autophagy, and the reduction of oxidative stress.[1][2][3] Furthermore, studies have demonstrated its ability to promote the clearance of tau protein, a hallmark of neurodegenerative diseases like Alzheimer's.[4][5] The synthesis of this compound allows for the investigation of how masking the polar phenolic groups with acetyl moieties affects these biological activities. This modification may lead to improved pharmacokinetic properties and potentially novel pharmacological profiles.

Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of myricanol using acetic anhydride in the presence of pyridine. This standard procedure for acetylating phenolic hydroxyl groups is efficient and high-yielding.[6][7]

Reaction Scheme:

Myricanol + 3 Acetic Anhydride --(Pyridine)--> this compound + 3 Acetic Acid

Experimental Protocol: Synthesis

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve myricanol (1.0 eq) in anhydrous pyridine (10 mL per mmol of myricanol) under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (3.0-3.5 eq per hydroxyl group; total 9.0-10.5 eq) to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.

-

Work-up: Remove the solvents under reduced pressure (co-evaporate with toluene to remove residual pyridine). Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Table 1: Reagents and Suggested Quantities for Synthesis

| Reagent | Molar Eq. | Suggested Quantity (for 100 mg Myricanol) | Purpose |

| Myricanol | 1.0 | 100 mg | Starting Material |

| Anhydrous Pyridine | Solvent | ~3 mL | Base Catalyst & Solvent |

| Acetic Anhydride | 9.0 - 10.5 | ~0.25 mL | Acetylating Agent |

| Methanol | - | As needed | Quenching Agent |

| Ethyl Acetate | - | As needed | Extraction Solvent |

| 1 M HCl | - | As needed | Neutralization |

| Sat. aq. NaHCO₃ | - | As needed | Neutralization |

| Brine | - | As needed | Washing |

| Anhydrous Na₂SO₄ | - | As needed | Drying Agent |

Purification of this compound

The crude this compound can be purified using silica gel column chromatography followed by High-Performance Liquid Chromatography (HPLC) for obtaining high-purity material suitable for biological assays.

Experimental Protocol: Purification

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions, monitoring by TLC to identify the fractions containing the desired product.

-

Combine the pure fractions and evaporate the solvent.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification to >95% purity, employ reversed-phase HPLC.

-

Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% TFA) is a common starting point.

-

Detection: UV detection at a wavelength appropriate for the chromophore of myricanol (e.g., 280 nm).

-

Inject the partially purified product and collect the peak corresponding to this compound.

-

Lyophilize or evaporate the solvent from the collected fractions to obtain the pure compound.

-

Table 2: HPLC Purification Parameters

| Parameter | Specification |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | e.g., 30-100% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | 280 nm |

| Injection Volume | 20 µL |

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Postulated signaling pathways of Myricanol and its derivatives.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the acetyl groups.

-

HPLC: To determine the purity of the final compound.

Conclusion

This application note provides a comprehensive protocol for the synthesis and purification of this compound, a valuable derivative for the continued investigation of myricanol's therapeutic potential. The provided methods are based on established chemical principles and can be readily implemented in a standard organic chemistry laboratory. The successful synthesis and purification of this compound will enable researchers to explore its pharmacokinetic profile and biological activity in various preclinical models.

References

- 1. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myricanol prevents aging-related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, stereochemical analysis, and derivatization of myricanol provide new probes that promote autophagic tau clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Myricanol Triacetate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction